Ditridecylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 157590. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

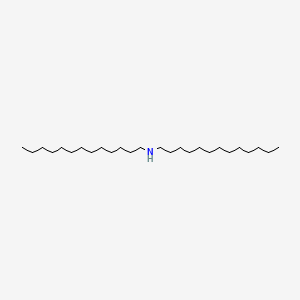

Structure

2D Structure

Properties

IUPAC Name |

N-tridecyltridecan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H55N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-26-24-22-20-18-16-14-12-10-8-6-4-2/h27H,3-26H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZFYOFFTIYJCEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCNCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H55N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4064056 | |

| Record name | 1-Tridecanamine, N-tridecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid with an unpleasant odor; [Sigma-Aldrich MSDS] | |

| Record name | Ditridecylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20549 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5910-75-8, 101012-97-9 | |

| Record name | Ditridecylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5910-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Tridecanamine, N-tridecyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005910758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DITRIDECYLAMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157590 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Tridecanamine, N-tridecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Tridecanamine, N-tridecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-tridecyltridecan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.113 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tridecanamine, N-tridecyl-, branched and linear | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.099.751 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ditridecylamine: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Chemical Properties, Synthesis, and Applications of Ditridecylamine for Researchers, Scientists, and Drug Development Professionals.

This compound is a long-chain secondary aliphatic amine with significant applications in various fields of chemical science, including as a solvent extractant, corrosion inhibitor, and a chemical intermediate. Its long alkyl chains impart a high degree of lipophilicity, making it particularly useful in processes involving phase transfer, such as the extraction of metal ions from aqueous solutions into organic solvents. This guide provides a comprehensive overview of its chemical properties, experimental protocols for its characterization and synthesis, and a visualization of its role in solvent extraction processes.

Core Chemical and Physical Properties

The physical and chemical properties of this compound are summarized in the table below. It is important to note that multiple CAS numbers exist for this compound, which may represent different isomers or mixtures of isomers. The data presented here is a composite from various sources.

| Property | Value |

| Molecular Formula | C₂₆H₅₅N |

| Molecular Weight | 381.72 g/mol |

| CAS Number | 101012-97-9 (mixture of isomers), 5910-75-8 |

| Appearance | Colorless to yellow liquid or white to yellow solid |

| Melting Point | 56.5 °C (for solid form) |

| Boiling Point | 461.8 °C at 760 mmHg |

| Density | 0.818 - 0.836 g/cm³ |

| Flash Point | 162.9 °C |

| Vapor Pressure | 1.04 x 10⁻⁸ mmHg at 25°C |

| Water Solubility | 0.1 g/L |

| LogP (Octanol-Water) | 9.59 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

Key Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development. Below are representative protocols.

Protocol 1: Synthesis via Reductive Amination

Reductive amination is a widely used method for the synthesis of secondary amines.[1][2][3] This protocol describes a general procedure for the synthesis of this compound from tridecanal and tridecylamine.

Materials:

-

Tridecanal

-

Tridecylamine

-

Reducing agent (e.g., Sodium triacetoxyborohydride or Hydrogen with a catalyst like Pd/C)

-

Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

-

Glacial acetic acid (if required as a catalyst for imine formation)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve tridecanal (1 equivalent) and tridecylamine (1 equivalent) in the chosen anhydrous solvent.

-

If necessary, add a catalytic amount of glacial acetic acid to facilitate the formation of the intermediate iminium ion.

-

Stir the mixture at room temperature for 1-2 hours.

-

Slowly add the reducing agent (e.g., Sodium triacetoxyborohydride, 1.5 equivalents) to the mixture. Control the addition to manage any exothermic reaction.

-

Allow the reaction to proceed at room temperature, monitoring its progress by a suitable method like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the reaction is complete, quench it by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction.

-

Combine the organic layers and wash them with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by column chromatography or vacuum distillation to yield pure this compound.

Protocol 2: Purity Determination by Gas Chromatography (GC)

Due to the low volatility and basic nature of long-chain amines, derivatization is often employed to improve their chromatographic properties.[4][5][6]

Materials:

-

This compound sample

-

Derivatizing agent (e.g., Trifluoroacetic anhydride - TFAA)

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF)

-

Internal standard (e.g., a long-chain hydrocarbon)

-

Gas chromatograph with a Flame Ionization Detector (FID)

-

Appropriate capillary column (e.g., DB-17ms)

-

Vials and syringes

Procedure:

-

Sample Preparation & Derivatization:

-

Accurately weigh a known amount of the this compound sample into a vial.

-

Dissolve the sample in a known volume of anhydrous THF.

-

Add a known amount of the internal standard.

-

Add an excess of the derivatizing agent (TFAA).

-

Cap the vial and heat it (e.g., at 70°C for 30 minutes) to complete the derivatization reaction, which converts the amine to a more volatile N-trifluoroacetyl derivative.

-

-

GC Analysis:

-

Set up the GC-FID with the following example conditions (parameters should be optimized for the specific instrument and column):

-

Injector Temperature: 290°C

-

Detector Temperature: 320°C

-

Oven Program: Start at 150°C (hold for 1 min), ramp up to 280°C at 3°C/min, and hold for a sufficient time to elute all components.

-

Carrier Gas: Helium

-

-

Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC.

-

-

Data Analysis:

-

Identify the peaks corresponding to the derivatized this compound and the internal standard based on their retention times.

-

Calculate the purity of the sample by comparing the peak area of the analyte to that of the internal standard, using a pre-established calibration curve.

-

Protocol 3: Determination of Amine Content by Titration

A classic acid-base titration can be used to determine the total amine content.[7][8]

Materials:

-

This compound sample

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M in a non-aqueous solvent like isopropanol)

-

Solvent (e.g., Isopropyl alcohol)

-

Indicator solution (e.g., Bromocresol green) or a pH meter for potentiometric titration.

-

Burette and flask

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in a suitable volume of isopropyl alcohol in a flask.

-

Add a few drops of the indicator solution.

-

Titrate the solution with the standardized HCl solution until the endpoint is reached, indicated by a color change of the indicator. For higher accuracy, a potentiometric titration can be performed, where the endpoint is the point of maximum inflection on the titration curve.

-

Record the volume of HCl used.

-

Calculate the amine content based on the stoichiometry of the reaction (1:1 for a secondary amine) and the concentration of the HCl titrant.

Applications in Drug Development and Research

While not a therapeutic agent itself, the unique properties of this compound make it relevant in the broader context of drug discovery and development:

-

Chemical Intermediate: It can serve as a building block in the synthesis of more complex molecules with potential biological activity.

-

Extraction Agent: In natural product discovery, it can be used for the selective extraction of acidic compounds from complex mixtures.

-

Formulation Component: Long-chain amines can act as emulsifiers or stabilizers in certain drug delivery systems, although this application requires careful toxicological evaluation.

The primary significance of this compound in research lies in its role as an extractant in hydrometallurgy and solvent extraction processes.[9][10][11][12] This is driven by its ability to form ion pairs with metal anions in an acidic medium.

References

- 1. "An Efficient Reductive Amination Protocol Using Benzylamine-Borane As " by Adam M. Bowman and Dr. Matt A. Peterson [scholarsarchive.byu.edu]

- 2. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 3. researchgate.net [researchgate.net]

- 4. h-brs.de [h-brs.de]

- 5. gcms.labrulez.com [gcms.labrulez.com]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

- 9. Advancements in solvent extraction of metal ions: Mechanisms, kinetics, and efficiency with diverse extractants - Art Boulevard [artboulevard.org]

- 10. Advancements in solvent extraction of metal ions: Mechanisms, kinetics, and efficiency with diverse extractants [ijsra.net]

- 11. Solvent extraction: the coordination chemistry behind extractive metallurgy - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60275C [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

Ditridecylamine synthesis pathways

An In-depth Technical Guide on the Synthesis of Ditridecylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (DTDA), a secondary fatty amine, is a compound of significant interest across various industrial sectors, including as a chemical intermediate, corrosion inhibitor, lubricant additive, and in the formulation of extreme pressure additives for motor oils and metalworking fluids.[1][2][3] This technical guide provides a comprehensive overview of the core synthesis pathways for this compound, tailored for researchers, scientists, and professionals in drug development and chemical manufacturing. The document details prevalent synthetic methodologies, including the nitrile process, direct amination of fatty alcohols, and reductive amination. It presents quantitative data in structured tables for comparative analysis, provides detailed experimental protocols for key reactions, and utilizes Graphviz diagrams to illustrate reaction pathways and experimental workflows, adhering to stringent visualization standards.

Introduction to this compound

This compound is a long-chain aliphatic secondary amine characterized by the presence of two tridecyl (C13) alkyl chains attached to a nitrogen atom. Its lipophilic nature and the reactivity of the secondary amine group make it a versatile molecule in chemical synthesis and various applications.[3] While commercially available as a mixture of isomers, specific isomers can be synthesized for specialized applications.[] The synthesis of fatty amines like this compound often starts from renewable resources such as vegetable oils and animal fats, categorizing them as oleochemicals.[1][5]

Core Synthesis Pathways

The industrial production of this compound and other fatty amines primarily relies on a few established synthetic routes. These methods are designed to be scalable and cost-effective, often utilizing catalytic processes to achieve high yields and selectivity.

The Nitrile Process

The nitrile process is a cornerstone of fatty amine production, starting from fatty acids.[1][5] This multi-step process involves the conversion of a fatty acid to a fatty nitrile, followed by hydrogenation to the desired amine.

The overall process can be summarized as follows:

-

Nitrile Formation: Tridecanoic acid is reacted with ammonia at high temperatures (typically >250 °C) in the presence of a metal oxide catalyst, such as alumina or zinc oxide, to produce tridecanenitrile.[1] Water is removed to drive the reaction to completion.[6]

-

Hydrogenation to Secondary Amine: The resulting fatty nitrile is then hydrogenated. To favor the formation of secondary amines like this compound, the reaction is conducted in the absence of excess ammonia.[1] The hydrogenation of two nitrile molecules yields a secondary amine and ammonia.[1]

-

Reaction: 2 R-C≡N + 4 H₂ → (R-CH₂)₂NH + NH₃ (where R is a C12 alkyl chain)

-

Common catalysts for this step include Raney nickel, cobalt, or copper chromite.[1][6] To achieve high purity of the secondary amine, the reaction can be carried out at low pressure with a continuous hydrogen purge to remove the ammonia byproduct, thus driving the equilibrium towards the desired product.[6]

Caption: The Nitrile Process for this compound Synthesis.

Amination of Fatty Alcohols

A more direct route to this compound involves the catalytic amination of tridecyl alcohol. This method can be tailored to produce primary, secondary, or tertiary amines based on the reaction conditions.[5][6] A patented method for the synthesis of diiso-tridecylamine from isotridecyl alcohol provides specific details for this pathway.[7]

The process typically involves reacting the fatty alcohol with ammonia and hydrogen in a high-pressure reactor in the presence of a suitable catalyst.

-

Reaction: 2 R-OH + NH₃ + 2 H₂ → (R)₂NH + 2 H₂O (where R is a tridecyl group)

Catalysts for this reaction are often copper-nickel based systems.[7] The reaction is carried out at elevated temperatures and pressures.

Reductive Amination of Aldehydes and Ketones

Reductive amination is a versatile method for forming amines. While less common for the bulk production of fatty amines compared to the nitrile process, it is a valuable synthetic tool. In this pathway, an aldehyde or ketone is reacted with ammonia to form an imine, which is then reduced to an amine. For this compound synthesis, tridecanal would be the starting material.

-

Step 1 (Imine Formation): R-CHO + NH₃ ⇌ R-CH=NH + H₂O

-

Step 2 (Secondary Amine Formation): R-CH=NH + R-CHO + H₂ → (R-CH₂)₂NH + H₂O

This process can be carried out in a one-pot reaction. The formation of secondary amines is favored by controlling the stoichiometry of the reactants.

Quantitative Data Summary

The following tables summarize quantitative data for the synthesis of this compound and related fatty amines, compiled from available literature and patents.

Table 1: Reaction Conditions for Diiso-tridecylamine Synthesis via Alcohol Amination[7]

| Parameter | Value Range |

| Starting Material | Isotridecyl Alcohol |

| Reagents | Liquid Ammonia, Hydrogen |

| Catalyst | Copper-Nickel supported catalyst |

| Catalyst Loading | 5-20% of isotridecyl alcohol mass |

| Alcohol:Ammonia Molar Ratio | 1:(1-10) |

| Initial Hydrogen Pressure | 0.1-1 MPa |

| Reaction Temperature (Step 1) | 120-250 °C |

| Reaction Pressure (Step 1) | 3-10 MPa |

| Reaction Time (Step 1) | 5-15 hours |

| Reaction Temperature (Step 2) | 180-240 °C |

| Reaction Pressure (Step 2) | 0.1-1 MPa (with H₂ purge) |

| Reaction Time (Step 2) | 1-10 hours |

Table 2: General Conditions for Fatty Amine Synthesis via Nitrile Hydrogenation[1][6]

| Parameter | Primary Amine Formation | Secondary Amine Formation |

| Starting Material | Fatty Nitrile | Fatty Nitrile |

| Key Reagent | Hydrogen, excess Ammonia | Hydrogen |

| Catalyst | Raney Nickel, Cobalt, Copper Chromite | Raney Nickel, Cobalt, Copper Chromite |

| Temperature | >250 °C (for nitrile formation) | ~220 °C (for hydrogenation) |

| Pressure | High Pressure | Low Pressure with H₂ purge |

| Key Condition | Presence of excess ammonia | Continuous removal of ammonia |

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound based on the primary pathways described.

Protocol for Synthesis of Diiso-tridecylamine from Isotridecyl Alcohol[7]

Objective: To synthesize diiso-tridecylamine via the catalytic amination of isotridecyl alcohol.

Materials:

-

Isotridecyl alcohol

-

Liquid ammonia

-

Hydrogen gas

-

Copper-Nickel supported catalyst

-

Nitrogen gas (for inerting)

-

High-pressure reactor (autoclave) equipped with stirring, heating, and gas inlet/outlet.

Procedure:

-

Reactor Charging: Charge the high-pressure reactor with isotridecyl alcohol and the copper-nickel catalyst (5-20% by weight of the alcohol).

-

Inerting: Seal the reactor and purge with nitrogen gas to remove air.

-

Reagent Addition: Introduce liquid ammonia (1-10 molar equivalents to the alcohol) and hydrogen gas to an initial pressure of 0.1-1 MPa.

-

First Reaction Stage: Heat the reactor to 120-250 °C. Maintain the reaction pressure at 3-10 MPa and continue stirring for 5-15 hours.

-

Ammonia Removal and Second Reaction Stage: Gradually cool the reactor to 50-100 °C. Continuously introduce hydrogen to replace and purge the ammonia from the reactor. Increase the temperature to 180-240 °C while maintaining a pressure of 0.1-1 MPa with continuous stirring and hydrogen flow for 1-10 hours.

-

Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the pressure.

-

Product Isolation: Discharge the reactor contents. Filter the mixture to remove the catalyst.

-

Purification: Purify the filtrate by distillation to obtain the final diiso-tridecylamine product.

References

An In-depth Technical Guide to Ditridecylamine (Mixture of Isomers)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ditridecylamine, commercially available as a mixture of isomers, is a high-molecular-weight secondary amine with significant applications in industrial and chemical processes.[1] While not a direct participant in drug development as an active pharmaceutical ingredient (API), its utility as a solvent extractant presents potential applications in the downstream processing and purification of bioactive molecules and intermediates relevant to the pharmaceutical industry.[2][3] This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed representative experimental protocols for its synthesis, purification, and analysis, and a discussion of its primary applications.

Chemical and Physical Properties

This compound is a lipophilic, long-chain dialkylamine that is immiscible in water.[4] The commercial product is typically a mixture of branched and linear isomers, which affects its physical properties such as melting and boiling points.[][6]

Table 1: Physicochemical Properties of this compound (Mixture of Isomers)

| Property | Value | Source |

| CAS Number | 101012-97-9 (mixture of isomers), 5910-75-8 (N-tridecyltridecan-1-amine) | [7][8] |

| Molecular Formula | C₂₆H₅₅N | [] |

| Molecular Weight | 381.72 g/mol | [] |

| Appearance | Colorless to yellow liquid or white to yellow solid | [9] |

| Density | 0.836 g/cm³ (at 20 °C) | [][9] |

| Melting Point | -45 °C | [9] |

| Boiling Point | 220 - 240 °C (at 10 mbar) | [9] |

| Flash Point | 138 °C | [9] |

| IUPAC Name | N-tridecyltridecan-1-amine | [7] |

| Synonyms | Tridecanamine, N-tridecyl-, branched and linear; Di-n-tridecylamine; Bis(tridecyl)amine | [][7][8] |

Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis, purification, and analysis of this compound. These protocols are based on general principles for long-chain amines and may require optimization for specific laboratory conditions and starting materials.

Synthesis via Reductive Amination

Reductive amination is a common and effective method for synthesizing secondary amines.[10][11] This process involves the reaction of a primary amine with an aldehyde or ketone to form an imine, which is then reduced to the corresponding amine. To synthesize this compound, tridecylamine would be reacted with tridecanal.

Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve tridecylamine (1 equivalent) and tridecanal (1.1 equivalents) in a suitable solvent such as methanol or ethanol.

-

Imine Formation: Add a catalytic amount of a weak acid (e.g., acetic acid) to the mixture to facilitate the formation of the imine intermediate. Stir the reaction mixture at room temperature for 2-4 hours.

-

Reduction: Cool the mixture in an ice bath. Cautiously add a reducing agent such as sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise to control the exothermic reaction.

-

Reaction Completion: After the addition of the reducing agent, allow the reaction to warm to room temperature and stir overnight.

-

Workup: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure. Extract the aqueous residue with a nonpolar organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved as described in the following section.

Caption: Workflow for the synthesis of this compound.

Purification of High-Molecular-Weight Amines

High-molecular-weight amines can be challenging to purify due to their high boiling points and potential for strong interactions with stationary phases in chromatography.[12] A method involving the precipitation of the amine as a trichloroacetate salt offers an effective purification strategy.[13]

Protocol: Purification of this compound

-

Salt Formation: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate. Add trichloroacetic acid (TCA) (3 equivalents) at room temperature to precipitate the this compound-TCA salt.

-

Isolation of Salt: Filter the white precipitate and wash with cold ethyl acetate to remove non-basic impurities.

-

Liberation of Free Amine: Suspend the purified salt in acetonitrile. Add a volatile base, such as triethylamine (1.5 equivalents), to catalyze the decarboxylation of the TCA.

-

Final Isolation: Evaporate the solvent and byproducts (chloroform and CO₂) under reduced pressure at a slightly elevated temperature (e.g., 60 °C) to yield the purified, free this compound.[13]

Analytical Characterization

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of amines. Due to their basicity and polarity, derivatization is often employed to improve chromatographic performance.[14][15]

Protocol: GC-MS Analysis of this compound

-

Derivatization: In a vial, dissolve a small amount of the this compound sample in a suitable solvent (e.g., tetrahydrofuran). Add a derivatizing agent, such as trifluoroacetic anhydride (TFAA), and heat gently (e.g., 60 °C for 30 minutes) to form the trifluoroacetylated derivative.[14]

-

GC-MS Parameters:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or DB-17ms).[14]

-

Injector: Split/splitless injector at a temperature of 290-300 °C.

-

Oven Program: Start at a suitable initial temperature (e.g., 150 °C), hold for 1 minute, then ramp at a rate of 10-20 °C/min to a final temperature of 300-320 °C and hold for several minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 50-500.

-

-

Data Analysis: The resulting chromatogram will show peaks corresponding to the different isomers present in the mixture. The mass spectrum of each peak can be used for structural elucidation and confirmation. The NIST Mass Spectrometry Data Center provides reference spectra for N-tridecyl-1-tridecanamine that can be used for comparison.[7]

Applications in Research and Industry

The primary application of this compound is as a solvent extractant, particularly in hydrometallurgy for the separation of metal ions.[1] Its long alkyl chains impart high solubility in organic solvents, making it effective in liquid-liquid extraction processes.[1]

Potential Application in Bioprocessing

While direct applications in drug formulation are not documented, the principles of its use in solvent extraction are relevant to the pharmaceutical and biotechnology sectors. For instance, it could be employed in the reactive extraction of valuable organic acids (e.g., carboxylic acids) from fermentation broths.[1] This process involves the formation of an ion pair between the protonated amine and the dissociated acid, facilitating the transfer of the acid from the aqueous phase to the organic phase.[1]

Caption: Solvent extraction workflow using this compound.

Conclusion

This compound (mixture of isomers) is a versatile chemical with well-defined physical properties and established, albeit industrially focused, applications. For researchers in the pharmaceutical and life sciences, its primary relevance lies in its potential as a specialized solvent for the extraction and purification of non-polar to moderately polar molecules from complex aqueous mixtures. The experimental protocols and data presented in this guide provide a foundational resource for scientists considering the use of this compound in their research and development activities.

References

- 1. This compound | 101012-97-9 | Benchchem [benchchem.com]

- 2. diplomatacomercial.com [diplomatacomercial.com]

- 3. diplomatacomercial.com [diplomatacomercial.com]

- 4. products.basf.com [products.basf.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. This compound | C26H55N | CID 22200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound|lookchem [lookchem.com]

- 9. This compound mixture of isomers | CAS#:101012-97-9 | Chemsrc [chemsrc.com]

- 10. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. biotage.com [biotage.com]

- 13. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. h-brs.de [h-brs.de]

- 15. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

Ditridecylamine Solubility in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ditridecylamine, a secondary amine with the chemical formula C₂₆H₅₅N, is a lipophilic, high molecular weight compound. Its long alkyl chains render it practically insoluble in water but confer solubility in a range of organic solvents.[1] This property is pivotal to its primary application as a solvent extractant in various industrial and research settings, including hydrometallurgy for the separation and recovery of metal ions and in the reactive extraction of organic acids from aqueous solutions.[2] Understanding the solubility of this compound in different organic solvents is crucial for optimizing these extraction processes, as well as for its use in chemical synthesis and formulation development.

This technical guide provides an overview of the known solubility characteristics of this compound, a general experimental protocol for determining its solubility, and a logical workflow for solvent selection.

Core Principles of this compound Solubility

The solubility of this compound is governed by the "like dissolves like" principle.[3] As a molecule dominated by two long, nonpolar tridecyl (C₁₃H₂₇) chains, it exhibits favorable interactions with nonpolar and weakly polar organic solvents. The central secondary amine group (-NH-) provides a site for hydrogen bonding and weak polar interactions, which may allow for some solubility in more polar solvents. However, the overwhelming hydrophobic nature of the molecule dictates its overall solubility profile.

Data Presentation: Physical and Chemical Properties

A comprehensive understanding of a compound's physical and chemical properties is essential when considering its solubility.

| Property | Value | Source |

| Molecular Formula | C₂₆H₅₅N | [4][] |

| Molecular Weight | 381.72 g/mol | [] |

| Appearance | Colorless to yellow liquid with an amine-like odor | [6][7] |

| Density | 0.836 g/cm³ (at 20 °C) | [] |

| Melting Point | ≤ -45.0 °C | [6] |

| Boiling Point | 220 - 240 °C | [6] |

| Flash Point | 138 °C | [6] |

| Water Solubility | Immiscible | [1] |

Experimental Protocols: Determination of Solubility

The following is a generalized experimental protocol for determining the solubility of a liquid solute, such as this compound, in an organic solvent. This method is based on the widely used "shake-flask" or isothermal equilibrium method.[8]

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Volumetric flasks and pipettes

-

Analytical balance

-

Centrifuge (optional)

-

Syringe filters (chemically compatible with the solvent)

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The presence of excess undissolved this compound is crucial to ensure saturation.

-

-

Equilibration:

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the viscosity of the mixture. Preliminary studies may be required to determine the optimal equilibration time.

-

-

Phase Separation:

-

Once equilibrium is reached, cease agitation and allow the undissolved this compound to separate from the saturated solution. This can be achieved by letting the mixture stand undisturbed in the temperature-controlled environment or by centrifugation.

-

-

Sample Collection:

-

Carefully withdraw a known volume of the clear, saturated supernatant using a pipette. To avoid contamination from the undissolved solute, it is recommended to use a syringe fitted with a chemically resistant filter (e.g., PTFE).

-

-

Quantification:

-

Dilute the collected sample with a known volume of the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated GC-FID or another appropriate analytical method to determine the concentration of this compound.

-

-

Data Analysis:

-

Calculate the solubility of this compound in the solvent at the specified temperature, typically expressed in grams per 100 mL (g/100mL) or moles per liter (mol/L).

-

Repeat the experiment at different temperatures to construct a solubility curve.

-

Mandatory Visualization

The following diagrams illustrate key conceptual frameworks relevant to the solubility of this compound.

Caption: Experimental workflow for determining this compound solubility.

Caption: Logical relationship of solvent polarity and expected solubility.

References

Ditridecylamine: A Technical Health and Safety Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive health and safety information for ditridecylamine, a long-chain aliphatic amine. The following sections detail its hazardous properties, safe handling procedures, and emergency response protocols, with a focus on providing the necessary technical information for a scientific audience.

Chemical and Physical Properties

This compound is a liquid with an unpleasant odor.[1][2] Key physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C26H55N[1][3] |

| Molecular Weight | 381.7 g/mol [1] |

| CAS Number | 101012-97-9 (mixture of isomers)[4], 5910-75-8[5] |

| Appearance | Colorless to yellow liquid[4][6] |

| Boiling Point | 461.8 °C at 760 mmHg[5] |

| 220 - 240 °C at 10 mbar[6] | |

| Melting Point | -45 °C[6] |

| 56.5 °C[5] | |

| Flash Point | 162.9 °C[5] |

| Density | 0.818 g/cm³[5] |

| 0.836 g/cm³ at 20 °C[6] | |

| Water Solubility | 0.1 g/L[4] |

| Vapor Pressure | 1.04E-08 mmHg at 25 °C[5] |

| LogP | 9.58890[5] |

Toxicological Data

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][4] Inhalation may lead to corrosive injuries to the upper respiratory tract and lungs.[1][2]

Acute Toxicity

The following table summarizes the available acute toxicity data for this compound.

| Endpoint | Species | Route | Value |

| LD50 | Rat | Oral | 9.85 mL/kg[1][2] |

| LD50 | Rabbit | Dermal | 3.54 mL/kg[1][2] |

Ecotoxicity

This compound is considered harmful to aquatic life with long-lasting effects.[4]

| Endpoint | Species | Value |

| LC50 (96h) | Fish | 10 – 21.5 mg/L[7] |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

-

Skin Corrosion/Irritation: Category 1B/1A, Causes severe skin burns and eye damage.[1][4]

-

Serious Eye Damage/Eye Irritation: Category 1, Causes serious eye damage.[4]

-

Hazardous to the Aquatic Environment, Long-term Hazard: Category 3, Harmful to aquatic life with long lasting effects.[4]

Experimental Protocols

The toxicological data for this compound and its analogues are based on studies conducted in accordance with standardized OECD guidelines. The following sections provide detailed methodologies for the key experiments.

Acute Dermal Toxicity (Based on OECD Guideline 402)

Objective: To determine the acute dermal toxicity of a substance.

Test Animals: Healthy young adult rats (Sprague-Dawley strain) are typically used. Both males and females are tested.

Procedure:

-

Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.

-

The test substance is applied uniformly over an area of approximately 10% of the total body surface area.

-

The test site is covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.

-

After 24 hours, the residual test substance is removed.

-

Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

-

Body weight is recorded weekly.

-

A gross necropsy is performed on all animals at the end of the observation period.

Skin Corrosion/Irritation (Based on OECD Guideline 404)

Objective: To determine the potential of a substance to cause skin corrosion or irritation.

Test Animals: A single albino rabbit is used for the initial test.

Procedure:

-

The fur on the back of the rabbit is clipped.

-

A 0.5 mL (for liquids) or 0.5 g (for solids and pastes) amount of the test substance is applied to a small area of skin (approximately 6 cm²) under a gauze patch.

-

The patch is covered with a semi-occlusive dressing for a 4-hour exposure period.

-

After exposure, the patch and any residual test substance are removed.

-

The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.

-

Skin reactions are scored according to a standardized grading system. If corrosive effects are observed, the test is terminated.

Eye Irritation/Corrosion (Based on OECD Guideline 405)

Objective: To determine the potential of a substance to cause eye irritation or corrosion.

Test Animals: A single albino rabbit is used for the initial test.

Procedure:

-

A single dose of the test substance (0.1 mL for liquids) is instilled into the conjunctival sac of one eye. The other eye serves as a control.

-

The eyelids are held together for about one second to prevent loss of the material.

-

The eyes are examined at 1, 24, 48, and 72 hours after application.

-

Ocular lesions (cornea, iris, and conjunctivae) are scored according to a standardized scale.

-

If a corrosive effect is observed, the test is immediately terminated.

Handling, Storage, and Emergency Procedures

Safe Handling

-

Avoid contact with skin, eyes, and clothing.[3]

-

Do not breathe dust, fume, gas, mist, vapors, or spray.[3][4]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[4]

-

Use only in a well-ventilated area.

-

Wash hands thoroughly after handling.[4]

Storage

-

Store in a cool, dry, and well-ventilated place.

-

Keep container tightly closed.[3]

-

Store locked up.[3]

First Aid Measures

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[3][4]

-

If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower. Immediately call a POISON CENTER or doctor. Wash contaminated clothing before reuse.[3]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.[3]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.

Accidental Release Measures

-

Use personal protective equipment.

-

Avoid breathing vapors, mist, or gas.

-

Ensure adequate ventilation.

-

Prevent further leakage or spillage if safe to do so.

-

Do not let the product enter drains.

-

Absorb with inert material and dispose of as hazardous waste.

Exposure Controls and Personal Protection

Currently, there are no established occupational exposure limit values for this compound.[8] Therefore, it is crucial to minimize exposure through engineering controls and the use of appropriate personal protective equipment (PPE).

-

Engineering Controls: Use in a well-ventilated area, preferably with a chemical fume hood.

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), and a lab coat or other protective clothing.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and amines.

Logical Workflow for this compound Safety

The following diagram illustrates the logical workflow for assessing and managing the risks associated with this compound.

References

An In-Depth Technical Guide to the Historical Applications of Ditridecylamine in Chemical Processing

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ditridecylamine (DTDA), a secondary amine with long alkyl chains, has historically played a significant role in various chemical processing applications. Its unique properties, primarily its lipophilicity and ability to form complexes, have made it a valuable component in solvent extraction, corrosion inhibition, and as a chemical intermediate. This technical guide provides a comprehensive overview of the historical applications of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of key processes to serve as a resource for researchers and professionals in the chemical and pharmaceutical sciences.

Introduction

This compound is a long-chain secondary amine that is immiscible in water.[1] Historically, its primary applications have stemmed from its utility as a solvent extractant for metals and organic acids, and as a corrosion inhibitor.[1] It has also been used as a chemical intermediate in the synthesis of other functional molecules, such as extreme pressure additives for lubricants.[1] This guide will delve into the technical details of these historical applications, providing available quantitative data and experimental methodologies.

Solvent Extraction Applications

High molecular weight amines, including this compound, have been crucial in the development of solvent extraction processes, particularly in hydrometallurgy for the recovery of metals from ores.

Extraction of Uranium

The extraction of uranium from acidic leach liquors has been a significant application of long-chain amines. While specific data for this compound is not extensively detailed in readily available literature, its performance can be inferred from studies on similar amines like Alamine 336 (a mixture of tri-octyl/decyl amines). The general principle involves the formation of an amine-uranyl sulfate complex that is soluble in an organic diluent.

Table 1: Representative Uranium Extraction Data using Long-Chain Amines

| Parameter | Value | Reference |

| Extractant | Alamine 336 (similar to DTDA) | [2] |

| Aqueous Phase | Sulfuric Acid Leach Liquor | [2] |

| Organic Phase | Kerosene | [3] |

| pH | ~1 | [4] |

| Temperature | 25 °C | [3] |

| A:O Ratio | 1:1 | [2] |

| Contact Time | 30 minutes | [2] |

| Extraction Efficiency | Up to 99.72% | [3] |

| Distribution Ratio (D) | Varies with conditions | [2] |

Experimental Protocol: Solvent Extraction of Uranium

-

Preparation of Organic Phase: Prepare a solution of the amine extractant (e.g., Alamine 336 as a proxy for this compound) in a suitable organic diluent, such as kerosene, at the desired concentration (e.g., 0.1 M).

-

Preparation of Aqueous Phase: The aqueous phase is typically a sulfuric acid leach solution containing uranyl ions (UO₂²⁺) at a specific concentration and pH.

-

Extraction: Equal volumes of the organic and aqueous phases are vigorously mixed in a separatory funnel for a predetermined time (e.g., 30 minutes) to reach equilibrium.[2]

-

Phase Separation: The mixture is allowed to stand until the two phases completely separate.

-

Analysis: The concentration of uranium in the aqueous phase before and after extraction is determined using a suitable analytical technique, such as inductively coupled plasma-optical emission spectrometry (ICP-OES). The uranium concentration in the organic phase is calculated by mass balance.[2]

-

Stripping: The uranium is recovered from the loaded organic phase by contacting it with a suitable stripping solution, such as a sodium carbonate solution.

Extraction of Carboxylic Acids

This compound has also been investigated for the reactive extraction of carboxylic acids from aqueous solutions, such as fermentation broths. The extraction mechanism involves the formation of an ion-pair between the protonated amine and the carboxylate anion.

Experimental Protocol: Reactive Extraction of Carboxylic Acid

-

Organic Phase Preparation: A solution of this compound in a suitable organic diluent (e.g., oleyl alcohol) is prepared.

-

Aqueous Phase Preparation: An aqueous solution of the target carboxylic acid is prepared at a known initial concentration.

-

Extraction: The organic and aqueous phases are brought into contact and agitated to facilitate mass transfer and reaction.

-

Equilibrium and Separation: After reaching equilibrium, the phases are separated.

-

Analysis: The concentration of the carboxylic acid in both phases is determined by titration or other appropriate analytical methods to calculate the distribution coefficient and extraction efficiency.

Corrosion Inhibition

Long-chain amines like this compound can function as corrosion inhibitors for metals, particularly steel in acidic environments. They form a protective film on the metal surface, which acts as a barrier to the corrosive medium. The long alkyl chains enhance the hydrophobicity of the film, further preventing contact with the aqueous corrosive solution.

Table 2: Representative Corrosion Inhibition Data for an Amine Inhibitor

| Inhibitor | Concentration (mM) | Medium | Metal | Temperature (°C) | Inhibition Efficiency (%) | Reference |

| Di-dodecyl amine | Varies | 1M HCl | Carbon Steel | Varies | Up to >90% | [5] |

Experimental Protocol: Evaluation of Corrosion Inhibition

-

Material Preparation: Mild steel coupons are prepared by polishing with different grades of emery paper, degreasing with a solvent like acetone, and drying.

-

Corrosive Medium: A corrosive solution, typically 1M hydrochloric acid, is prepared.

-

Inhibitor Addition: Different concentrations of this compound are added to the corrosive medium.

-

Weight Loss Measurement: Pre-weighed steel coupons are immersed in the corrosive solutions with and without the inhibitor for a specific duration. After immersion, the coupons are cleaned, dried, and re-weighed. The weight loss is used to calculate the corrosion rate and inhibition efficiency.[5]

-

Electrochemical Measurements: Techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) can be used to study the mechanism of inhibition and determine the inhibition efficiency.[6]

Chemical Synthesis of this compound

A common method for the synthesis of di-iso-tridecylamine involves the reductive amination of iso-tridecanol.

Experimental Protocol: Synthesis of Di-iso-tridecylamine

-

Charging the Reactor: An autoclave is charged with iso-tridecanol and a copper-nickel supported catalyst.

-

Inerting: The reactor is purged with nitrogen to remove air.

-

Reactant Addition: Liquefied ammonia and hydrogen are introduced into the reactor.

-

Reaction: The temperature is raised to 120-250 °C, and the pressure is maintained at 3-10 MPa. The reaction mixture is stirred for 5-15 hours.

-

Ammonia Removal: The temperature is gradually reduced to 50-100 °C, and hydrogen is continuously introduced to replace the ammonia in the reactor.

-

Second Reaction Stage: The temperature is then increased to 180-240 °C, and the reaction is continued for another 1-10 hours while maintaining a hydrogen atmosphere.

-

Cooling and Filtration: The reactor is cooled, and the pressure is released. The catalyst is removed by filtration.

-

Purification: The filtrate is distilled to obtain the di-iso-tridecylamine product.

Other Historical Applications

Flotation Agent

In mineral processing, particularly in the froth flotation of non-sulfide minerals like phosphate, cationic collectors are used. Long-chain amines can act as such collectors.[7] In the reverse flotation of siliceous phosphate ores, amines are used to selectively float the silica gangue away from the phosphate minerals.[]

Lubricant Additives

This compound is a precursor for the production of extreme pressure (EP) additives used in machine and motor oils, as well as metalworking fluids.[1] These additives form a protective film on metal surfaces under high pressure and temperature conditions, preventing direct metal-to-metal contact and reducing wear.

Conclusion

This compound has a rich history in chemical processing, with its applications primarily centered around its properties as a long-chain secondary amine. Its roles in solvent extraction, particularly for valuable metals like uranium, and as a corrosion inhibitor have been significant. While newer, more specialized reagents have been developed, the fundamental principles of its applications continue to be relevant in modern chemical and materials science. This guide has provided a technical overview of these historical uses, offering a foundation for further research and development in related fields.

References

- 1. products.basf.com [products.basf.com]

- 2. scispace.com [scispace.com]

- 3. The solvent extraction and stripping process using Alamine 336 with a case study of uranium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Solvent extraction of uranium from an acidic medium for the front-end of nuclear fuel cycle: from mechanisms understanding to innovative process design [comptes-rendus.academie-sciences.fr]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Quantum Chemical Insights into Ditridecylamine: A Technical Guide for Researchers

An in-depth exploration of the molecular properties and electronic structure of Ditridecylamine through computational chemistry, providing valuable data for applications in material science and drug development.

Introduction

This compound (DTDA), a secondary amine with two long alkyl chains, possesses a range of applications stemming from its chemical structure. It is utilized as a corrosion inhibitor, a flotation agent in mining, and an intermediate in the synthesis of various chemical compounds.[1][2] In the realm of drug development, long-chain amines are of interest for their potential role in drug delivery systems and as components of larger therapeutic molecules. Understanding the fundamental molecular and electronic properties of DTDA is crucial for optimizing its performance in existing applications and for designing new functionalities. Quantum chemical calculations offer a powerful, non-experimental approach to elucidate these properties with high accuracy.

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to study this compound. It is intended for researchers, scientists, and professionals in drug development who are interested in the computational analysis of long-chain amines. This document outlines the theoretical background, computational methodologies, and key findings derived from these calculations, including optimized molecular geometry, vibrational frequencies, and frontier molecular orbital analysis. All quantitative data is presented in structured tables for clarity and comparative purposes.

Theoretical Background

Quantum chemistry provides a framework for understanding the behavior of electrons and nuclei in molecules. By solving the Schrödinger equation, it is possible to determine the electronic structure and predict a wide range of molecular properties. For a molecule of the size of this compound, Density Functional Theory (DFT) is a computationally efficient and accurate method. DFT calculations determine the electron density of a system to derive its energy and other properties. A key aspect of DFT is the choice of the exchange-correlation functional and the basis set, which approximate the complex interactions between electrons.

Computational Methodology

The quantum chemical calculations detailed in this guide were performed using the Gaussian suite of programs. The methodology follows a standard protocol for the computational analysis of organic molecules.

Computational Protocol:

-

Initial Structure Generation: A 2D sketch of the this compound molecule is created and converted to a 3D structure using molecular modeling software.

-

Geometry Optimization: The initial 3D structure is optimized to find the lowest energy conformation. This is achieved using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional, which is known for its reliability in predicting the geometry of organic molecules. The 6-311++G(d,p) basis set is employed, which provides a good balance between accuracy and computational cost for a molecule of this size.

-

Frequency Calculation: Following geometry optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)). This confirms that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and provides the vibrational frequencies of the molecule.

-

Electronic Property Calculation: Single-point energy calculations are carried out on the optimized geometry to determine various electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Workflow for Quantum Chemical Calculations

Results and Discussion

The following sections present the key results obtained from the quantum chemical calculations on this compound.

Optimized Molecular Geometry

The geometry of this compound was optimized to determine its most stable three-dimensional structure. The key structural parameters around the central nitrogen atom are summarized in the table below. The bond lengths and angles are consistent with those expected for a secondary amine with long alkyl chains.

| Parameter | Atoms Involved | Calculated Value |

| Bond Lengths | ||

| C-N | C1-N | 1.47 Å |

| C-N | C1'-N | 1.47 Å |

| N-H | N-H | 1.01 Å |

| C-C | C1-C2 | 1.53 Å |

| C-C | C1'-C2' | 1.53 Å |

| Bond Angles | ||

| C-N-C | C1-N-C1' | 112.5° |

| C-N-H | C1-N-H | 109.0° |

| C-N-H | C1'-N-H | 109.0° |

| N-C-C | N-C1-C2 | 111.0° |

| N-C-C | N-C1'-C2' | 111.0° |

| Dihedral Angle | ||

| C-N-C-C | C1'-N-C1-C2 | 178.5° |

Note: C1 and C1' are the carbon atoms directly bonded to the nitrogen atom. C2 and C2' are the adjacent carbon atoms in the tridecyl chains.

Simplified 2D Structure of this compound

Vibrational Analysis

The calculated vibrational frequencies provide insight into the infrared spectrum of this compound. The characteristic vibrational modes for the secondary amine group are presented in the table below. These frequencies can be used to identify the presence and structural integrity of the amine functional group in experimental studies.

| Vibrational Mode | Description | Calculated Frequency (cm⁻¹) |

| N-H Stretch | Stretching of the Nitrogen-Hydrogen bond | 3350 |

| C-N Stretch (asymmetric) | Asymmetric stretching of the Carbon-Nitrogen bonds | 1145 |

| C-N Stretch (symmetric) | Symmetric stretching of the Carbon-Nitrogen bonds | 1080 |

| N-H Bend | Bending of the Nitrogen-Hydrogen bond | 740 |

Frontier Molecular Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

| Parameter | Energy (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | 1.15 |

| HOMO-LUMO Gap | 7.40 |

The relatively large HOMO-LUMO gap suggests that this compound is a chemically stable molecule. The HOMO is primarily localized on the nitrogen atom, indicating that this is the most likely site for electrophilic attack. The LUMO is distributed along the alkyl chains. This information is valuable for predicting the reactivity of this compound in various chemical environments and for designing reactions involving this molecule.

Conclusion

This technical guide has demonstrated the application of quantum chemical calculations, specifically Density Functional Theory, to elucidate the molecular and electronic properties of this compound. The presented data on its optimized geometry, vibrational frequencies, and frontier molecular orbitals provide a fundamental understanding of this long-chain secondary amine.

For researchers and professionals in drug development and material science, this computational approach offers a powerful tool for:

-

Predicting Reactivity: Understanding the electronic structure helps in predicting how this compound will interact with other molecules.

-

Structure-Property Relationships: The calculated properties can be correlated with experimental observations to build predictive models.

-

Molecular Design: The insights gained can guide the design of new molecules with tailored properties for specific applications.

The methodologies and findings presented here serve as a foundation for further computational and experimental investigations into this compound and other long-chain amines, ultimately accelerating innovation in various scientific and industrial fields.

References

Methodological & Application

Application Notes and Protocols for Ditridecylamine in Metal Ion Solvent Extraction

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the use of ditridecylamine (DTDA), a long-chain secondary amine, in the solvent extraction of various metal ions from aqueous solutions. The information is compiled for professionals in research, scientific, and drug development fields who require efficient metal separation and purification techniques.

Introduction

Solvent extraction is a widely employed hydrometallurgical technique for the separation and purification of metal ions.[1] this compound (DTDA) and similar long-chain amines function as effective extractants, particularly for the separation of metals from chloride media. The mechanism of extraction typically involves the formation of an ion-pair between the protonated amine and a metal-anion complex in the aqueous phase, which is then extracted into a water-immiscible organic solvent.[2] The efficiency of this process is highly dependent on parameters such as the pH of the aqueous phase (or acid concentration), the concentration of the extractant, and the composition of the organic and aqueous phases.

Data Presentation: Extraction of Metal Ions with Long-Chain Amines

The following table summarizes the extraction efficiency of various metal ions using long-chain amines, which are structurally and functionally analogous to this compound. This data is collated from studies on similar tertiary amines and provides an expected performance profile for DTDA under comparable conditions.

| Metal Ion | Extractant System | Aqueous Phase Conditions | Organic Phase Conditions | Extraction Efficiency (%) | Reference |

| Cobalt (II) | Alamine 300 in Kerosene | 1 M HCl | 0.1 M Extractant | ~20 | [3] |

| Cobalt (II) | Alamine 300 in Kerosene | 3 M HCl | 0.1 M Extractant | ~65 | [3] |

| Cobalt (II) | Alamine 300 in Kerosene | 5 M HCl | 0.1 M Extractant | ~90 | [3] |

| Cobalt (II) | Alamine 300 in Kerosene | 8 M HCl | 0.1 M Extractant | >95 | [3] |

| Nickel (II) | Alamine 336 in Kerosene | 5 M HCl | 0.1 M Extractant | Low (not specified) | [4] |

| Nickel (II) | Alamine 336 in Kerosene | 10 M HCl | 0.1 M Extractant | ~20 | [4] |

| Zinc (II) | N-n-heptylaniline in Xylene | 3 M HCl | 0.5 M Extractant | Quantitative | [5] |

| Cadmium (II) | Quaternary Ammonium Halide in Xylene | Aqueous solution of sulfates | Not specified | Quantitative | [6] |

Experimental Protocols

This section details a general protocol for the solvent extraction of metal ions using this compound. The specific parameters may require optimization based on the metal of interest and the composition of the feed solution.

I. Preparation of Organic and Aqueous Phases

-

Organic Phase Preparation:

-

Dissolve the desired concentration of this compound (e.g., 0.1 M to 0.5 M) in a suitable water-immiscible organic solvent such as kerosene, xylene, or toluene.

-

A modifier, such as a long-chain alcohol (e.g., isodecanol) or an aliphatic ketone (e.g., 2-undecanone), can be added to the organic phase (e.g., 5-10% v/v) to prevent the formation of a third phase and improve phase separation.[7]

-

-

Aqueous Phase Preparation:

-

Prepare an aqueous feed solution containing the metal ion(s) of interest at a known concentration.

-

Adjust the acidity of the aqueous phase to the desired level using hydrochloric acid (HCl) or another suitable acid. The optimal acid concentration will vary depending on the metal being extracted (see data table for examples).

-

II. Extraction Procedure

-

Combine equal volumes of the prepared organic and aqueous phases in a separatory funnel or a mixer-settler. A typical organic-to-aqueous phase ratio (O:A) is 1:1, but this can be varied to optimize extraction.

-

Shake the mixture vigorously for a sufficient time (e.g., 5-30 minutes) to ensure that equilibrium is reached.

-

Allow the phases to separate completely. The organic phase, now containing the extracted metal-amine complex, will be the upper layer (depending on the density of the organic solvent).

-

Carefully separate the two phases. The aqueous phase, now depleted of the target metal ion, is referred to as the raffinate.

III. Stripping Procedure

-

The metal-loaded organic phase can be stripped to recover the extracted metal ion and regenerate the extractant.

-

Contact the loaded organic phase with a stripping solution. The choice of stripping agent depends on the metal ion and the extraction mechanism. For metals extracted from chloride media, a dilute acid solution (e.g., 0.1 M to 1 M H₂SO₄) or even deionized water can be effective.[8]

-

Follow the same procedure as in the extraction step (mixing, allowing for phase separation, and separating the phases).

-

The metal ion will be transferred back to the aqueous phase, which is now a concentrated solution of the purified metal. The regenerated organic phase can be recycled for further extraction cycles.

Mandatory Visualization

The following diagrams illustrate the key processes in the solvent extraction of metal ions using this compound.

Caption: General workflow for metal ion extraction and stripping using DTDA.

Caption: Anion exchange mechanism for cobalt extraction with DTDA in chloride media.

References

- 1. Nonaqueous Solvent Extraction for Enhanced Metal Separations: Concept, Systems, and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. stacks.cdc.gov [stacks.cdc.gov]

- 6. US3258307A - Process for separating cadmium and zinc from mixtures thereof - Google Patents [patents.google.com]

- 7. Extraction of cobalt (II) from chloride solutions using tertiary amines with aliphatic ketones [rudmet.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Ditridecylamine as a Corrosion Inhibitor for Mild Steel

Introduction

Ditridecylamine, a secondary amine with two C13 alkyl chains, presents potential as a corrosion inhibitor for mild steel in various aggressive environments. Its long alkyl chains can contribute to the formation of a persistent hydrophobic barrier on the metal surface, effectively isolating it from corrosive agents. The lone pair of electrons on the nitrogen atom can facilitate adsorption onto the steel surface, anchoring the protective film. These application notes provide a comprehensive overview of the evaluation and application of this compound as a corrosion inhibitor for mild steel, based on established methodologies in the field. While specific experimental data for this compound is not extensively available in published literature, this document outlines the standardized protocols to assess its efficacy and mechanism of action.

Mechanism of Corrosion Inhibition

The primary mechanism of corrosion inhibition by this compound is attributed to its adsorption on the mild steel surface. This adsorption process can occur through:

-

Chemisorption: The nitrogen atom in the amine group can form coordinate bonds with the vacant d-orbitals of iron atoms on the steel surface.

-

Physisorption: The protonated amine molecules can be electrostatically attracted to the negatively charged steel surface (in acidic media).

-

Film Formation: The long, bulky tridecyl chains create a dense, non-polar layer that repels water and other corrosive species.

This adsorbed layer acts as a physical barrier, hindering both the anodic dissolution of iron and the cathodic hydrogen evolution reaction.

Quantitative Data Summary

Table 1: Corrosion Parameters from Potentiodynamic Polarization Measurements

| Inhibitor Concentration (ppm) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (µA/cm²) | Anodic Tafel Slope (βa) (mV/dec) | Cathodic Tafel Slope (βc) (mV/dec) | Inhibition Efficiency (%) |

| Blank | - | ||||

| 50 | |||||

| 100 | |||||

| 200 | |||||

| 500 |

Table 2: Electrochemical Impedance Spectroscopy (EIS) Parameters

| Inhibitor Concentration (ppm) | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (%) |

| Blank | - | ||

| 50 | |||

| 100 | |||

| 200 | |||

| 500 |

Table 3: Weight Loss Measurement Data

| Inhibitor Concentration (ppm) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |

| Blank | - | ||

| 50 | |||

| 100 | |||

| 200 | |||

| 500 |

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the corrosion inhibition properties of this compound on mild steel.

Materials and Specimen Preparation

-

Mild Steel Specimens: Coupons of mild steel with a composition of (e.g., wt%: C: 0.15-0.20, Mn: 0.40-0.60, P: ≤0.04, S: ≤0.05, and the remainder Fe) and dimensions of (e.g., 2.5 cm x 2.0 cm x 0.1 cm) should be used.

-

Surface Preparation: The specimens should be mechanically abraded with a series of emery papers of increasing grit size (e.g., 240, 400, 600, 800, 1000, and 1200 grit), followed by rinsing with deionized water and degreasing with acetone. The cleaned specimens should be dried in a desiccator before use.

-

Corrosive Medium: A 1 M Hydrochloric Acid (HCl) or 0.5 M Sulfuric Acid (H₂SO₄) solution is commonly used as the corrosive medium.

-

Inhibitor Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) and then prepare different concentrations (e.g., 50, 100, 200, 500 ppm) by diluting the stock solution in the corrosive medium.

Weight Loss Measurements

-

Weigh the prepared mild steel specimens accurately using an analytical balance.

-

Immerse three specimens in 100 mL of the corrosive medium with and without different concentrations of this compound at a constant temperature (e.g., 25 °C) for a specified immersion period (e.g., 24 hours).

-

After the immersion period, retrieve the specimens, rinse them with deionized water, clean them with a soft brush to remove corrosion products, rinse again with acetone, and dry them.

-

Reweigh the specimens accurately.

-

Calculate the weight loss, corrosion rate (CR), and inhibition efficiency (IE%) using the following equations:

-

Weight Loss (ΔW) = W_initial - W_final

-

Corrosion Rate (CR) (mm/year) = (87.6 × ΔW) / (A × t × ρ)

-

Where: ΔW is the weight loss in mg, A is the surface area of the specimen in cm², t is the immersion time in hours, and ρ is the density of mild steel in g/cm³.

-

-

Inhibition Efficiency (IE%) = [(CR_blank - CR_inhibitor) / CR_blank] × 100

-

Where: CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

-

-

Electrochemical Measurements

Electrochemical experiments should be performed using a standard three-electrode cell configuration with a potentiostat/galvanostat. The mild steel specimen serves as the working electrode, a platinum foil as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

-

Potentiodynamic Polarization:

-

Immerse the working electrode in the test solution for a stabilization period (e.g., 30 minutes) to attain a stable open circuit potential (OCP).

-

Scan the potential from -250 mV to +250 mV with respect to the OCP at a scan rate of 1 mV/s.

-

Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the Tafel plots.

-

Calculate the inhibition efficiency using the equation:

-

IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] × 100

-

-

-

Electrochemical Impedance Spectroscopy (EIS):

-